molecular formula C9H8INO3 B14849295 Methyl 2-acetyl-6-iodoisonicotinate

Methyl 2-acetyl-6-iodoisonicotinate

Cat. No.: B14849295
M. Wt: 305.07 g/mol
InChI Key: LJOLSLNZPIOYNL-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-6-iodoisonicotinate is a pyridine-derived ester featuring an acetyl group at position 2 and an iodine atom at position 6 of the isonicotinate backbone. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, which combines electron-withdrawing (iodo) and electron-donating (acetyl) groups.

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

methyl 2-acetyl-6-iodopyridine-4-carboxylate

InChI

InChI=1S/C9H8INO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3

InChI Key

LJOLSLNZPIOYNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(=O)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-6-iodoisonicotinate typically involves the iodination of isonicotinic acid derivatives followed by esterification. One common method includes the reaction of 2-acetylisonicotinic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 6-position. The resulting 2-acetyl-6-iodoisonicotinic acid is then esterified with methanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-6-iodoisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation of the acetyl group can produce carboxylic acids.

Scientific Research Applications

Methyl 2-acetyl-6-iodoisonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-6-iodoisonicotinate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its iodine atom can participate in halogen bonding, which can influence molecular recognition processes .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares methyl 2-acetyl-6-iodoisonicotinate with structurally related pyridine esters, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Key Features
This compound* C₉H₈INO₃ 305.07 Acetyl (2), Iodo (6) N/A Combines acetyl and iodo groups
Methyl 6-amino-2-chloro-3-iodoisonicotinate C₇H₆ClINO₂ 312.49 Amino (6), Chloro (2), Iodo (3) 1555848-65-1 Multifunctional halogenation
Methyl 6-chloro-5-ethyl-2-iodonicotinate C₉H₉ClINO₂ 325.53 Chloro (6), Ethyl (5), Iodo (2) 2102324-70-7 Bulky ethyl group enhances steric effects
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate C₉H₉F₂NO₃ 217.17 Difluoromethyl (2), Methoxy (6) 1256807-01-8 Fluorine enhances metabolic stability

Reactivity and Stability

  • Iodo vs. Chloro Substituents: The iodine atom in this compound may act as a superior leaving group compared to chlorine in analogs like methyl 6-amino-2-chloro-3-iodoisonicotinate, facilitating nucleophilic substitution reactions .
  • Steric Effects : Methyl 6-chloro-5-ethyl-2-iodonicotinate’s ethyl group introduces steric hindrance, which may reduce reaction rates compared to the less bulky acetyl group in the target compound .

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